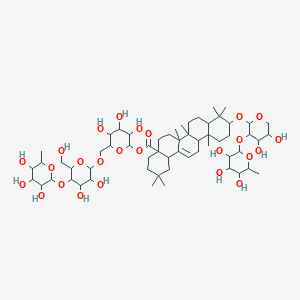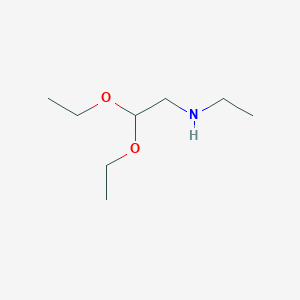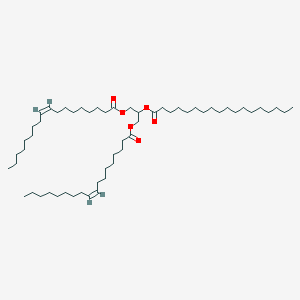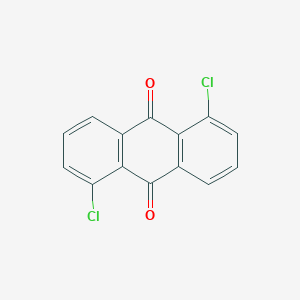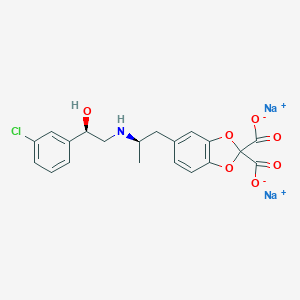
2-羟基-2-(4-羟基苯基)乙酸
概述
描述
对羟基扁桃酸: 是一种具有重要价值的芳香族化合物,广泛用于生产医药和食品添加剂该化合物以其酚类结构为特征,使其具有多种化学反应性和应用 .
科学研究应用
对羟基扁桃酸在科学研究中具有多种应用,特别是在化学、生物学、医学和工业领域。
化学:
生物学:
医学:
工业:
作用机制
对羟基扁桃酸的作用机制涉及其与各种分子靶标和途径的相互作用。 例如,其抗氧化特性归因于其清除自由基和抑制氧化应激的能力。 该活性通过氢原子转移 (HAT) 和质子偶联电子转移 (PCET) 机制介导 . 此外,对羟基扁桃酸可以与细胞毒性药物和酶底物结合,增强其靶向性和功效 .
生化分析
Biochemical Properties
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid belongs to the class of dietary plant phenolic compounds, with a broad-spectrum of biological properties such as modulation of enzymatic activity, metal chelation, and free radical scavenging . It is also used as a reagent in the acylation of phenols and amines .
Cellular Effects
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, a major microbiota-derived metabolite of polyphenols, is involved in the antioxidative action . It induces the expression of Nrf2, a key regulator of the cellular antioxidant response .
Molecular Mechanism
Its antioxidative action suggests that it may interact with cellular biomolecules to neutralize free radicals and prevent oxidative damage .
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature .
Metabolic Pathways
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is a metabolite of phenylalanine
准备方法
合成路线和反应条件: 对羟基扁桃酸可以通过苯酚和乙醛酸的缩合反应合成。 此反应通常涉及使用季铵盐作为催化剂 . 另一种方法是利用工程化的大肠杆菌菌株进行对羟基扁桃酸的微生物生产。 这些菌株被设计为过量生产 l-酪氨酸,然后通过生物合成途径转化为对羟基扁桃酸 .
工业生产方法: 对羟基扁桃酸的工业生产通常依靠化学合成,因为它效率高且规模可扩展。 微生物生产方法由于其可持续性和更低的环境影响而受到关注 .
化学反应分析
反应类型: 对羟基扁桃酸会发生各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
主要产物:
氧化产物: 对羟基苯甲醛
还原产物: 对羟基苯乙酸
取代产物: 各种酚类衍生物
相似化合物的比较
对羟基扁桃酸类似于其他扁桃酸衍生物,例如:
- 扁桃酸
- 4-甲氧基扁桃酸
- 3,4,5-三甲氧基扁桃酸
- 2-氯扁桃酸
独特性: 对羟基扁桃酸的独特性在于其酚羟基,它赋予了独特的化学反应性和生物活性。 这使其在药物合成和生物传感器开发中特别有价值 .
属性
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHKYRQLYQUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862596 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1198-84-1, 7198-10-9 | |
| Record name | (±)-4-Hydroxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-4-hydroxymandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103 - 106 °C | |
| Record name | p-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hydroxymandelic acid?
A1: 4-Hydroxymandelic acid has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol.
Q2: What are the key structural features of 4-hydroxymandelic acid?
A2: This compound contains a benzene ring with two substituents: a carboxylic acid group (-COOH) and a hydroxyl group (-OH) at the para position relative to each other.
Q3: Can 4-hydroxymandelic acid be separated into its enantiomers?
A3: Yes, 4-hydroxymandelic acid exists as two enantiomers (R and S) and can be separated using chiral stationary phases in liquid chromatography. []
Q4: Is 4-hydroxymandelic acid fluorescent?
A4: While 4-hydroxymandelic acid itself doesn't exhibit strong fluorescence, its oxidation product, 4-hydroxybenzaldehyde, does. This property can be utilized for activity measurement of enzymes like laccase and bilirubin oxidase. []
Q5: How is 4-hydroxymandelic acid synthesized?
A5: 4-Hydroxymandelic acid can be synthesized through the condensation reaction of phenol with glyoxylic acid in an aqueous alkaline medium. The reaction can be catalyzed by various metal ions like Zn2+ and Al3+. [, , ]
Q6: What is the role of metal catalysts in the synthesis of 4-hydroxymandelic acid?
A6: Metal catalysts like Zn2+ can direct the regioselectivity of the reaction, favoring the formation of 4-hydroxymandelic acid over its isomer, 2-hydroxymandelic acid. []
Q7: Can 4-hydroxymandelic acid be converted to 4-hydroxybenzaldehyde?
A7: Yes, 4-hydroxymandelic acid can be oxidatively decarboxylated to 4-hydroxybenzaldehyde using enzymes like laccase and bilirubin oxidase or through chemical oxidation with copper (II) hydroxide. [, ]
Q8: What is the biological significance of 4-hydroxymandelic acid?
A8: 4-Hydroxymandelic acid is an intermediate in the bacterial degradation pathway of mandelic acid in certain Pseudomonas species. []
Q9: How is 4-hydroxymandelic acid used in enzyme activity assays?
A9: The oxidative decarboxylation of 4-hydroxymandelic acid to 4-hydroxybenzaldehyde, catalyzed by enzymes like laccase and bilirubin oxidase, can be monitored colorimetrically. This allows for a quantitative measurement of enzyme activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
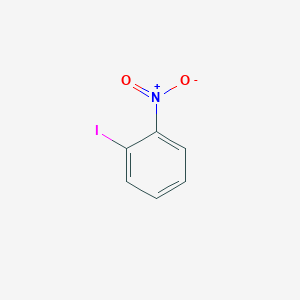
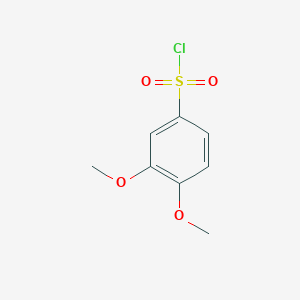
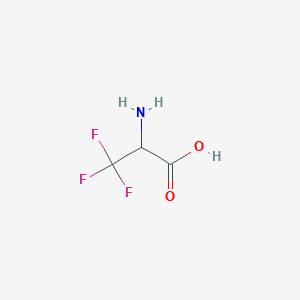
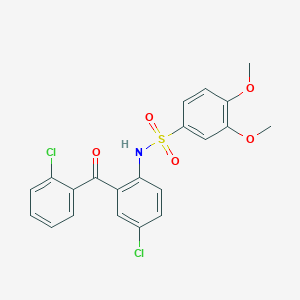
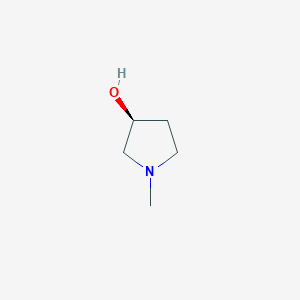
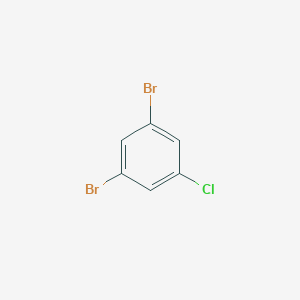
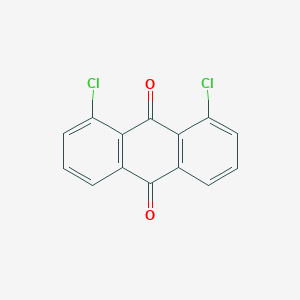
![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)
